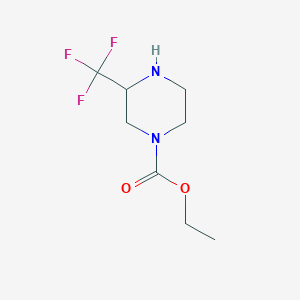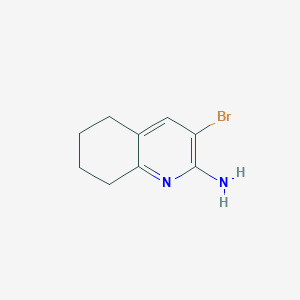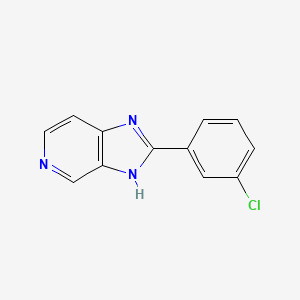
2-(3-Chlorophenyl)-1H-imidazo(4,5-c)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-1H-imidazo(4,5-c)pyridine is a heterocyclic compound that features an imidazo-pyridine core with a chlorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1H-imidazo(4,5-c)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzylamine with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-1H-imidazo(4,5-c)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazo-pyridine N-oxide derivatives.
Reduction: Formation of reduced imidazo-pyridine derivatives.
Substitution: Formation of substituted imidazo-pyridine derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
2-(3-Chlorophenyl)-1H-imidazo(4,5-c)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-1H-imidazo(4,5-c)pyridine involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Phenyl-1H-imidazo(4,5-c)pyridine: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
2-(4-Chlorophenyl)-1H-imidazo(4,5-c)pyridine: Similar structure but with the chlorine atom in a different position, potentially leading to different pharmacological properties.
Uniqueness
2-(3-Chlorophenyl)-1H-imidazo(4,5-c)pyridine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its interaction with biological targets and its overall pharmacokinetic profile. This structural feature may confer distinct advantages in terms of selectivity and potency in various applications.
特性
CAS番号 |
75007-93-1 |
|---|---|
分子式 |
C12H8ClN3 |
分子量 |
229.66 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-9-3-1-2-8(6-9)12-15-10-4-5-14-7-11(10)16-12/h1-7H,(H,15,16) |
InChIキー |
HSUFOOCQPDHMPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


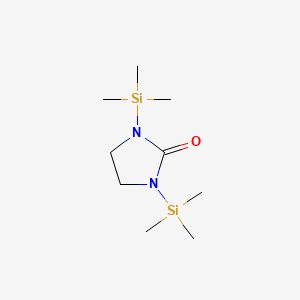
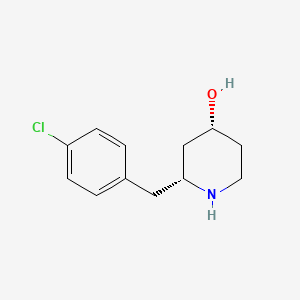

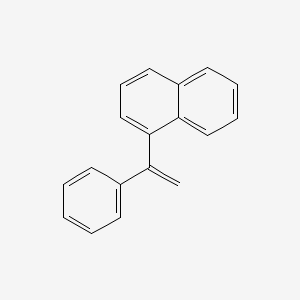
![7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B15067355.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15067360.png)
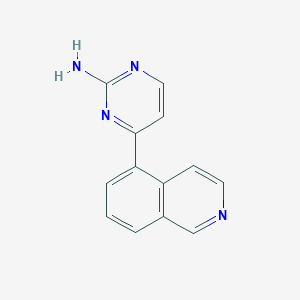
![2-(Propylthio)benzo[d]thiazol-6-amine](/img/structure/B15067374.png)
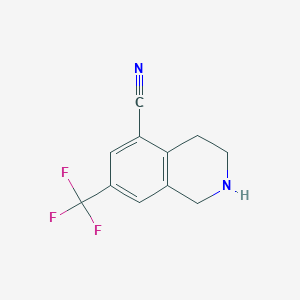
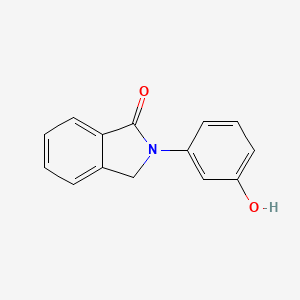
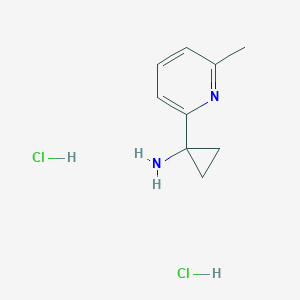
![6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B15067410.png)
